molecular formula C15H24N2O3 B12883649 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one CAS No. 706804-35-5

2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one

Cat. No.: B12883649
CAS No.: 706804-35-5
M. Wt: 280.36 g/mol
InChI Key: IJDMRUHIMWEFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one: is a complex organic compound with a unique structure. Let’s break it down:

    Azocane-1-carbonyl: The azocane ring (a seven-membered heterocycle) contains a carbonyl group (C=O) at position 1.

    4-isopropyl-3-methylisoxazol-5(2H)-one: This part of the compound consists of an isoxazole ring (a five-membered heterocycle) fused to a cyclohexanone ring. The “5(2H)” indicates that the isoxazole ring is in the 2H tautomeric form.

Preparation Methods

The synthetic routes for this compound can vary, but here are some common methods:

    Industrial Production: While industrial-scale production methods may not be widely documented, laboratory synthesis involves multistep reactions. One approach is to start from commercially available precursors and build the isoxazole ring through cyclization reactions.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and starting materials.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology and Medicine: Investigating its biological activity, potential drug development, or targeting specific pathways.

    Industry: It may find applications in materials science or as intermediates for other compounds.

Mechanism of Action

  • The exact mechanism of action remains an active area of research. It could involve interactions with enzymes, receptors, or cellular processes.

Comparison with Similar Compounds

    Uniqueness: Its combination of isoxazole and azocane rings sets it apart.

    Similar Compounds: Other isoxazoles or azocane derivatives, but none with precisely this structure.

Properties

CAS No.

706804-35-5

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-(azocane-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one

InChI

InChI=1S/C15H24N2O3/c1-11(2)13-12(3)17(20-14(13)18)15(19)16-9-7-5-4-6-8-10-16/h11H,4-10H2,1-3H3

InChI Key

IJDMRUHIMWEFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1C(=O)N2CCCCCCC2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.